molecular formula C23H22FN5O3 B2556016 3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251550-26-1

3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2556016
CAS No.: 1251550-26-1
M. Wt: 435.459
InChI Key: NTNSIPKZEKXADO-UHFFFAOYSA-N
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Description

The compound 3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a structurally complex benzamide derivative characterized by three key moieties:

  • A benzamide core substituted with an acetyl group at the 3-position.
  • A piperidin-4-yl group linked to the benzamide via an amide bond.
  • A 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl group attached to the piperidine nitrogen.

For example, benzamide derivatives are frequently explored as enzyme inhibitors (e.g., kinase or protease targets) or receptor modulators due to their ability to mimic peptide bonds and interact with biological targets . The 3-fluorophenyl and triazole groups may enhance metabolic stability and binding affinity, as seen in similar compounds with fluorinated aromatic systems .

Properties

IUPAC Name

3-acetyl-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-15(30)16-4-2-5-17(12-16)22(31)25-19-8-10-28(11-9-19)23(32)21-14-29(27-26-21)20-7-3-6-18(24)13-20/h2-7,12-14,19H,8-11H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNSIPKZEKXADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a derivative of the 1,2,3-triazole class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structure of the compound can be broken down into several key components:

  • Triazole Ring : Known for its role in enhancing biological activity through various interactions.
  • Piperidine Moiety : Often associated with neuroactive properties.
  • Aromatic Systems : Contributing to the lipophilicity and potential for binding to biological targets.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells by triggering oxidative stress pathways and inhibiting key signaling cascades such as Notch-AKT pathways .

Case Study : A related compound demonstrated strong inhibition of cell proliferation in breast cancer models, with observed IC50 values indicating potent activity against cancer cell lines .

Antimicrobial Activity

The triazole derivatives are also noted for their antimicrobial properties. Several studies have reported that similar compounds exhibit activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis .

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameTarget PathogenActivity (IC50/μM)Mechanism of Action
Compound AE. coli5.0Cell wall synthesis inhibition
Compound BS. aureus4.2Nucleic acid synthesis interference
Compound CCandida albicans6.7Disruption of cell membrane integrity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Production : Induces oxidative stress leading to apoptosis in cancer cells.
  • Inhibition of Key Signaling Pathways : Such as the Notch-AKT pathway which is crucial for cell survival and proliferation in cancer contexts .
  • Interference with Protein Synthesis : Similar compounds have shown to disrupt protein synthesis in microbial cells.

Research Findings

A comprehensive study on triazole derivatives indicated that modifications at various positions significantly affect their biological activity. For example:

  • Substituents on the triazole ring can enhance binding affinity to target proteins.
  • The presence of electron-withdrawing groups often increases potency against cancer cells and microbes .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including the compound , as anticancer agents. Triazoles are known to inhibit various enzymes involved in cancer progression. For instance, compounds similar to 3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have shown promising results in inhibiting mutant forms of isocitrate dehydrogenase (IDH2), which is implicated in certain cancers .

Antimicrobial Properties

Compounds with triazole structures have demonstrated significant antimicrobial activity against a range of pathogens. The incorporation of the triazole ring allows for interaction with microbial enzymes and pathways, providing a mechanism for antibacterial and antifungal effects. Studies have reported that triazole derivatives can exhibit effective inhibition against Gram-positive and Gram-negative bacteria .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step synthetic routes that include cycloaddition reactions to form the triazole ring, followed by acylation and other modifications to achieve the desired structure .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CycloadditionAzide + AlkyneFormation of triazole
2AcylationAcetic anhydrideIntroduction of acetyl group
3CouplingPiperidine derivativesFormation of final product

Case Study 1: Anticancer Efficacy

In a recent investigation into the anticancer properties of triazole derivatives, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated that these compounds inhibited cell proliferation significantly more than standard chemotherapy agents .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of similar triazole compounds revealed that they exhibited potent activity against multidrug-resistant bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield: The target compound’s structural complexity (triazole and acetyl groups) may pose synthetic challenges, as seen in lower yields for analogs like 8b (35.2%) and Example 53 (28%) .

Fluorine and Bioactivity: Fluorine at the 3-position (shared by the target compound and 8b) is associated with improved metabolic stability and target binding in kinase inhibitors .

Triazole vs. Urea/Thioureido Linkers :

  • The 1,2,3-triazole in the target compound may confer rigidity and hydrogen-bonding capabilities, contrasting with the flexible ethylthioureido linker in 8a–8c . Triazoles are also resistant to metabolic degradation, a feature exploited in drug design .

Pharmacological and Regulatory Considerations

  • Enzyme Targets : Analogs like Example 53 target kinases via fluorophenyl and heterocyclic motifs, suggesting the target compound may share similar mechanisms .
  • Regulatory Status : Benzamide derivatives such as diflubenzuron (a pesticide) and controlled substances listed in international conventions (e.g., N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide ) highlight the importance of substituents in determining application and regulatory scrutiny . The target compound’s acetyl group likely avoids pesticidal use but may require evaluation for psychoactive or toxic effects.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-acetyl-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, fluorophenyl azides can react with acetylenes to form triazole intermediates, followed by coupling with piperidine derivatives. A critical step is the acylation of the piperidine nitrogen using benzoyl chloride analogs. Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalyst loading (e.g., CuI at 5–10 mol%) to improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can the compound’s structure be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm substituent positions (e.g., fluorine at the 3-fluorophenyl group and acetyl resonance at ~2.3 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated for C23H21FN4O3\text{C}_{23}\text{H}_{21}\text{F}\text{N}_4\text{O}_3: 444.16 g/mol) .
  • FT-IR : Identify carbonyl stretches (e.g., triazole carbonyl at ~1700 cm1^{-1}, benzamide C=O at ~1650 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on analogous fluorophenyl-triazole derivatives:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols.
  • Waste Disposal : Collect organic waste in sealed containers for incineration by certified facilities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard. Key steps:
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed in calculated positions.
  • Validation : Check for data contradictions (e.g., R-factor < 5%, CCDC deposition code validation) .

Q. How should researchers address contradictory biological activity data across assays?

  • Methodological Answer :
  • Dose-Response Curves : Perform triplicate experiments with a wide concentration range (e.g., 1 nM–100 µM) to identify EC50_{50} variability.
  • Control Standardization : Use reference compounds (e.g., fluazuron for pesticidal studies) to calibrate assays .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance of outliers. Replicate conflicting assays under identical conditions .

Q. What experimental design principles optimize the compound’s synthetic yield?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical factors:
  • Variables : Reaction time, temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., higher temperatures may reduce reaction time but increase side products) .
  • Validation : Confirm optimized conditions with three independent replicates.

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to target receptors (e.g., cytochrome P450 for metabolic stability).
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Compare results with in vitro assays to validate models .

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